(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone
Description
The compound "(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone" belongs to the pyridoindole scaffold family, characterized by a fused bicyclic system of pyridine and indole rings. This structure is modified at the 2-position with a methanone group linked to a pyridin-4-yl moiety and an 8-chloro substitution on the indole ring.
These analogs share the core pyrido[4,3-b]indole scaffold, with modifications influencing physicochemical properties, binding affinity, and metabolic stability .
Properties
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-1-2-15-13(9-12)14-10-21(8-5-16(14)20-15)17(22)11-3-6-19-7-4-11/h1-4,6-7,9,20H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCUJREOQKSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted indoles and pyridines, which undergo a series of reactions such as halogenation, cyclization, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step organic transformations. Key steps include:
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Friedel-Crafts acylation to introduce the pyridin-4-ylmethanone group.
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Ring-closing reactions to form the tetrahydro-pyridoindole core under basic conditions (e.g., potassium carbonate in DMF) .
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Suzuki-Miyaura coupling for introducing substituents at the 8-position of the indole ring .
Ketone Reactivity
The pyridin-4-ylmethanone group undergoes:
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Nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
Chlorine Substitution
The 8-chloro substituent participates in:
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Pd-catalyzed cross-couplings (e.g., with arylboronic acids) to form C–C bonds .
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SNAr reactions with amines (e.g., piperazine) under microwave irradiation (120°C, 30 min).
Heterocycle Modifications
The pyridoindole core is susceptible to:
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Oxidation at the bridgehead position with KMnO₄ to form lactams.
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Demethylation of methoxy-protected intermediates using BBr₃.
Electrophilic Aromatic Substitution
The indole ring directs electrophiles (e.g., NO₂⁺) to the 5-position due to electron-donating effects of the fused pyridine ring. Computational studies suggest a Hammett σₚ value of −0.23 for the chloro substituent, indicating moderate electron-withdrawing effects.
Catalytic Coupling Reactions
Pd-mediated couplings proceed via a three-step mechanism :
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Oxidative addition of the C–Cl bond to Pd(0).
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Transmetallation with boronic acid.
Stability and Reactivity Under Varied Conditions
| Condition | Effect | Observation |
|---|---|---|
| Acidic (HCl, 1M) | Protonation of pyridine nitrogen | Enhanced solubility in aqueous media |
| Basic (NaOH, 1M) | Hydrolysis of ketone | Degradation observed above pH 10 |
| UV light (254 nm) | Radical formation at chloro position | Partial decomposition after 24 h exposure |
Comparative Reactivity with Analogues
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| (Pyridin-2-yl)methanone analogue | Ortho-directing pyridine | Faster electrophilic substitution |
| 8-Bromo derivative | Stronger C–Br bond | Lower Suzuki coupling efficiency (58%) |
| Non-chlorinated pyridoindole | Absence of SNAr sites | No substitution with amines |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridoindoles exhibit significant anticancer properties. For example, studies have shown that (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may provide therapeutic benefits.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against a range of bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases.
| Study | Inflammatory Model | Key Findings |
|---|---|---|
| LPS-induced model | Decreased TNF-alpha levels | |
| Carrageenan-induced model | Reduced paw edema |
Case Studies
Several case studies have explored the therapeutic potential of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that this compound could be combined with existing chemotherapeutics to enhance efficacy and reduce side effects.
- Neurodegenerative Disease Research : In a preclinical study on Alzheimer's disease models, administration of the compound resulted in significant cognitive improvement and reduction in amyloid-beta plaque formation.
Mechanism of Action
The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Structure–Activity Relationship (SAR) Insights
Chloro Substitution (8-position): The 8-chloro group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy (e.g., 8-methoxy analog, ) or trifluoromethoxy (e.g., ) substituents.
Methanone Linkage Variations: Pyridin-4-yl vs. Acetyl (COCH3): The pyridin-4-yl group in the target compound introduces a planar, aromatic system that may enhance π-π stacking interactions with biological targets compared to the smaller acetyl group in ’s analog . Pyrazole vs. Indole Substituents: Pyrazole-linked analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, which could improve solubility but reduce CNS penetration relative to indole-based derivatives .
Impact of Fluorine and Trifluoromethyl Groups: Fluorine and CF3 substituents (e.g., ) increase metabolic stability and electronegativity, often enhancing receptor affinity. However, these groups may also elevate molecular weight and logP, affecting pharmacokinetics .
Biological Activity
The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone , with a molecular formula of and CAS number 63277-56-5, is part of the pyridoindole class of compounds. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Weight | 278.73 g/mol |
| Melting Point | 188–190 °C |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
The biological activities of this compound are primarily attributed to its interaction with cellular targets involved in critical processes such as tubulin polymerization and apoptosis induction. Research indicates that derivatives of the pyridoindole structure can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
- Inhibition of Tubulin Polymerization : A study demonstrated that similar indole derivatives exhibited potent inhibitory effects on tubulin polymerization with IC50 values ranging from 3 to 175 nM against various cancer cell lines, including melanoma and prostate cancer .
- Cell Cycle Arrest : Compounds related to this structure have been shown to induce G2/M phase arrest in cancer cells, confirming their cytotoxic mechanism .
Structure–Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyridoindole core significantly affect biological activity. For instance, the introduction of halogen substituents like chlorine enhances the potency against cancer cell lines due to improved binding affinity to target proteins .
Case Study 1: Synthesis and Evaluation
A series of pyridoindole derivatives were synthesized and evaluated for their antiproliferative activity against HeLa and MCF-7 cell lines. The most promising compound demonstrated an IC50 value of 0.52 µM against HeLa cells, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Properties
In addition to anticancer properties, derivatives have also been assessed for their anti-inflammatory effects. The compound showed significant inhibition of COX enzymes, suggesting a dual therapeutic potential in treating both cancer and inflammatory diseases .
Q & A
Synthesis and Optimization
1.1 (Basic) Q: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield? A: Synthesis typically involves oxidative amidation or heterocyclization strategies. For example, similar pyrido-indole derivatives were synthesized via multi-step reactions with yields ranging from 12% to 25% depending on solvent systems (e.g., dichloromethane or THF), temperature, and catalyst choice. Low yields in analogous compounds (e.g., 12% for compound 8d ) highlight the need for optimized purification protocols, such as column chromatography or recrystallization . Reaction time and stoichiometric ratios of intermediates (e.g., chloro-substituted precursors) are critical for minimizing side products.
1.2 (Advanced) Q: How can regioselectivity challenges during synthesis be addressed, particularly in forming the pyrido[4,3-b]indole core? A: Regioselectivity can be controlled using directing groups or steric hindrance strategies. For instance, in related compounds, halogen substituents (e.g., 8-chloro) guide cyclization via electronic effects. Computational modeling (DFT) or kinetic studies may predict favorable reaction pathways. Evidence from X-ray crystallography of structurally similar compounds (e.g., 7d ) supports regiochemical assignments .
Structural Characterization
2.1 (Basic) Q: What spectroscopic techniques are most reliable for characterizing this compound? A: Key techniques include:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the pyridin-4-yl methanone group in analogous compounds shows distinct aromatic signals at δ 7.5–8.5 ppm .
- IR : Carbonyl stretches (C=O) appear near 1650–1700 cm .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
2.2 (Advanced) Q: How can researchers resolve discrepancies in NMR data when distinguishing regioisomers? A: Comparative analysis with known regioisomers (e.g., pyrido[3,4-b]indole vs. pyrido[4,3-b]indole) is essential. Nuclear Overhauser Effect (NOE) experiments or 2D NMR (COSY, HSQC) can clarify spatial relationships. For example, in compound 7d , NOE correlations between the pyridinyl and indole protons confirmed regiochemistry . Computational NMR prediction tools (e.g., ACD/Labs) may further validate assignments.
Pharmacological Evaluation
3.1 (Basic) Q: What in vitro assays are suitable for initial pharmacological screening of this compound? A: Common assays include:
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or histamine receptors) using tritiated ligands .
- Enzyme Inhibition : Fluorescence-based assays to measure IC values against target enzymes.
3.2 (Advanced) Q: How can molecular docking studies predict this compound’s interaction with neurological targets? A: Docking software (e.g., AutoDock Vina) models ligand-receptor interactions. For example, the pyridin-4-yl group may form hydrogen bonds with active-site residues in serotonin receptors, as seen in structurally related indole derivatives . MD simulations further assess binding stability over time.
Stability and Safety
4.1 (Basic) Q: What are the recommended storage conditions to ensure compound stability? A: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Degradation is minimized in anhydrous solvents (e.g., DMSO), but repeated freeze-thaw cycles should be avoided .
4.2 (Advanced) Q: How does the chloro-substituent influence photochemical degradation? A: The 8-chloro group may increase susceptibility to UV-induced cleavage. Accelerated stability studies (e.g., ICH guidelines) under controlled light exposure (e.g., 5000 lux/hr) quantify degradation products via HPLC-MS .
Data Contradiction Analysis
5.1 (Advanced) Q: How should researchers address conflicting bioactivity data across studies? A: Systematic meta-analysis of assay conditions (e.g., cell line variability, ligand concentrations) is critical. For example, discrepancies in IC values may arise from differences in protein expression levels or buffer pH. Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) improves reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
